molecular formula C23H24O5 B12198596 propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate

Cat. No.: B12198596
M. Wt: 380.4 g/mol
InChI Key: HLFGPFDTCWQIMC-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of benzofuran derivatives characterized by a 3-oxo-2,3-dihydro-1-benzofuran core substituted with a benzylidene group and an ester-linked side chain. The target molecule specifically features:

  • A (2Z)-3-oxo-2,3-dihydro-1-benzofuran backbone with a conjugated double bond at the C2 position.
  • A 4-(propan-2-yl)benzylidene substituent at the C2 position, introducing steric bulk and lipophilicity via the isopropyl group.
  • A propan-2-yl (acetate) ester group at the C6 position, contributing to solubility and metabolic stability.

Key computed properties include an estimated XLogP3 ~4.8 (higher than methoxy analogs due to the hydrophobic isopropyl group) and a topological polar surface area (TPSA) ~61–70 Ų, reflecting moderate polarity .

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

propan-2-yl 2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C23H24O5/c1-14(2)17-7-5-16(6-8-17)11-21-23(25)19-10-9-18(12-20(19)28-21)26-13-22(24)27-15(3)4/h5-12,14-15H,13H2,1-4H3/b21-11-

InChI Key

HLFGPFDTCWQIMC-NHDPSOOVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the benzofuran derivative with a suitable aldehyde, often under basic conditions.

    Esterification: The final step involves the esterification of the hydroxyl group with propan-2-yl acetate under acidic conditions, typically using a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of carboxylic acids or ketones.

    Reduction: This can result in the formation of alcohols or alkanes.

    Substitution: This can involve the replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) or alkyl halides under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate, have shown promising anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit antiproliferative effects. For instance, a study evaluated various benzofuran derivatives for their cytotoxic properties against human cancer cell lines, revealing that certain derivatives significantly reduced cell viability, indicating potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A related benzofuran derivative demonstrated significant suppression of inflammatory mediators in vitro and in vivo, suggesting that this compound could possess similar effects. Studies have shown that benzofuran compounds can modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Synthesis of Natural Products

The compound can serve as an intermediate in the total synthesis of complex natural products containing benzofuran rings. The synthetic approaches involving this compound have been explored to enhance yields and improve reproducibility in the synthesis of other bioactive molecules .

Chemical Modifications

The structural features of this compound allow for various chemical modifications that can lead to the development of new derivatives with enhanced biological activities. The introduction of different substituents on the benzofuran core can significantly alter the pharmacological profile of the resulting compounds .

Case Study 1: Anticancer Activity

A recent study synthesized a series of benzofuran derivatives and evaluated their anticancer activity against K562 leukemia cells. The results indicated that specific modifications to the benzofuran structure led to increased cytotoxicity and apoptosis induction in cancer cells, demonstrating the therapeutic potential of such compounds .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on a related compound's ability to modulate inflammatory pathways in RAW264.7 macrophages. The study found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and chemokines, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in K562 cells
Anti-inflammatoryReduced pro-inflammatory cytokines
Synthesis UtilityIntermediate for natural product synthesis

Mechanism of Action

The mechanism by which propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound (Substituent) Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Acceptors Rotatable Bonds TPSA (Ų) Key Structural Differences
Target: 4-(propan-2-yl)benzylidene C23H24O5* ~380–400* ~4.8* 5* 7* ~61–70* Isopropyl group enhances lipophilicity.
4-Methoxy analog (CAS 686282-61-1) C21H20O6 368.4 4.3 6 7 71.1 Methoxy group increases polarity and H-bond capacity.
4-tert-Butyl analog (CAS 620547-56-0) C22H22O5 366.4 5.2 5 6 61.8 tert-Butyl substituent maximizes steric hindrance.
3,4,5-Trimethoxy analog (CAS N/A) C20H17O8 385.35 ~3.5* 8 5* ~90–100* Three methoxy groups increase polarity and TPSA.
3-Phenylprop-2-enylidene analog (CAS 622806-56-8) C24H22O5 ~390–410* ~5.5* 5 8 ~61–70* Extended conjugation via allylidene group.
3-Chloro analog (CAS 890632-81-2) C17H13ClO5* ~332–340* ~3.8* 5 6 ~80–85* Chlorine enhances electronegativity and reactivity.

Key Observations:

Lipophilicity (XLogP3):

  • The 4-tert-butyl analog (XLogP3 = 5.2) is the most lipophilic due to its bulky alkyl group, followed by the target compound (estimated ~4.8) and the 3-phenylprop-2-enylidene analog (~5.5). Methoxy and chloro substituents reduce lipophilicity .

Polarity (TPSA and H-Bond Acceptors):

  • The 3,4,5-trimethoxy analog has the highest polarity (TPSA ~90–100 Ų, 8 H-bond acceptors), while alkyl-substituted derivatives (e.g., tert-butyl, isopropyl) exhibit lower TPSA values (~61–70 Ų) .

The 4-tert-butyl analog (6 rotatable bonds) is more rigid .

Biological Implications:

  • Increased lipophilicity (e.g., isopropyl, tert-butyl) may improve membrane permeability but reduce aqueous solubility. Polar groups (e.g., methoxy, chloro) could enhance target binding in hydrophilic environments .

Biological Activity

Propan-2-yl ({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. Its structure can be represented as follows:

C20H22O5\text{C}_{20}\text{H}_{22}\text{O}_5

This compound features a propan-2-yl group and an oxyacetate moiety, which are critical for its biological interactions.

Mechanisms of Biological Activity

Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including:

  • Anticancer Properties : Benzofuran derivatives have been shown to induce apoptosis in cancer cells. For instance, a related compound demonstrated significant antitumor activity by inducing G2/M phase cell cycle arrest and activating caspase pathways in p53-positive cells .
  • Antiviral Activity : Some studies have highlighted the inhibitory effects of benzofuran derivatives against viral enzymes, particularly the Hepatitis C virus (HCV) NS5B polymerase. Molecular docking studies suggest strong binding affinities of these compounds to the active sites of viral enzymes, indicating potential as antiviral agents .
  • Antimicrobial Effects : Benzofurans have also been reported to possess antimicrobial properties against various pathogens. The compound's structure allows it to interact with microbial targets effectively .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via G2/M arrest
AntiviralInhibits HCV NS5B polymerase
AntimicrobialEffective against bacteria and fungi

Case Study: Anticancer Activity

In a study focusing on benzofuran derivatives, researchers synthesized various compounds and tested their effects on Jurkat T-cells. The results indicated that certain derivatives exhibited significant cytotoxicity by promoting apoptosis through caspase activation and inhibiting NF-κB signaling pathways . This suggests that this compound may share similar mechanisms due to its structural similarities.

Case Study: Antiviral Potential

A recent investigation into the antiviral properties of benzofuran derivatives revealed that specific compounds demonstrated potent inhibition of HCV replication in vitro. Molecular dynamics simulations indicated stable interactions between these compounds and the HCV NS5B enzyme, suggesting their potential as lead compounds for antiviral drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.